molecular formula C23H31N3O3S B2550079 2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946347-48-4

2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2550079
CAS No.: 946347-48-4
M. Wt: 429.58
InChI Key: LEWLRQXYRUGJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H31N3O3S and its molecular weight is 429.58. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including Schiff base, shows potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Molecular and Electronic Structure Studies

  • Sterically Hindered Isomeric Forms : Studies on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provide insights into their crystal and molecular-electronic structures. These studies contribute to understanding the stereo-chemical characteristics of these molecules, which are relevant to various chemical and biological processes (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Carbonic Anhydrase Inhibition for Anticancer Applications

  • Ureido Benzenesulfonamides with Triazine Moieties : Research on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties shows their effectiveness as inhibitors of human carbonic anhydrase (CA) isoforms, especially hCA IX. These compounds hold potential as drug targets for anticancer and antimetastatic agents (Lolak et al., 2019).

Antioxidant and Enzyme Inhibitory Properties

  • Sulphonamides with Antioxidant and Enzyme Inhibitory Profile : Sulphonamides incorporating 1,3,5-triazine structural motifs have been studied for their antioxidant properties and inhibitory potency against enzymes like acetylcholinesterase and tyrosinase. These properties are significant in addressing diseases such as Alzheimer’s, Parkinson’s, and pigmentation disorders (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Crystal Structure Analysis and Pharmacological Properties

  • Crystal Structure of Dimethylphenylcarbamoyl Benzenesulfonamides : The crystal structures of dimethylphenylcarbamoyl benzenesulfonamides provide essential insights into their intra- and intermolecular hydrogen bonding. Such structural studies are crucial for understanding their pharmacological properties and potential as nonsteroidal anti-inflammatory drugs (Siddiqui, Ahmad, Siddiqui, & Parvez, 2008).

Antibacterial and Antifungal Properties

  • Novel Thiourea Derivatives with Benzenesulfonamide Moiety : The synthesis and biological evaluation of thiourea derivatives bearing benzenesulfonamide moieties have shown significant activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

Properties

IUPAC Name

2,5-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-17-4-5-18(2)23(14-17)30(27,28)24-16-22(26-10-12-29-13-11-26)19-6-7-21-20(15-19)8-9-25(21)3/h4-7,14-15,22,24H,8-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWLRQXYRUGJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.